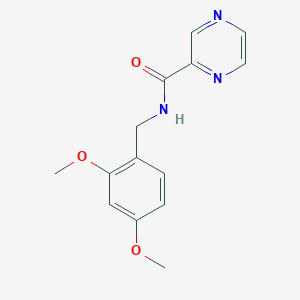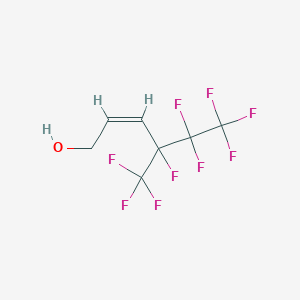![molecular formula C8H8ClN3S B13115924 4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 64609-32-1](/img/structure/B13115924.png)
4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-methylthiopyrimidine with suitable reagents to form the desired pyrrolo[2,3-d]pyrimidine ring . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidines, sulfoxides, sulfones, and various coupled products depending on the specific reagents and conditions used.
科学的研究の応用
4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism by which 4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine exerts its effects often involves interaction with specific molecular targets such as kinases or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved .
類似化合物との比較
Similar Compounds
- 4-Chloro-2-methylthiopyrimidine
- 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
Uniqueness
4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chloro and methylthio groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
64609-32-1 |
|---|---|
分子式 |
C8H8ClN3S |
分子量 |
213.69 g/mol |
IUPAC名 |
4-chloro-5-methyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H8ClN3S/c1-4-3-10-7-5(4)6(9)11-8(12-7)13-2/h3H,1-2H3,(H,10,11,12) |
InChIキー |
GJMHCKTYEIFVBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC2=C1C(=NC(=N2)SC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


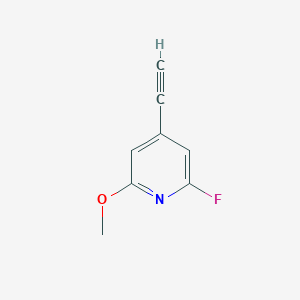
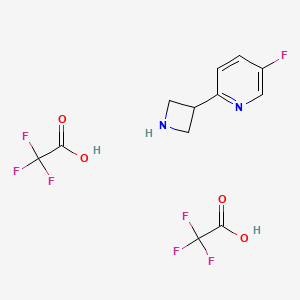
![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)
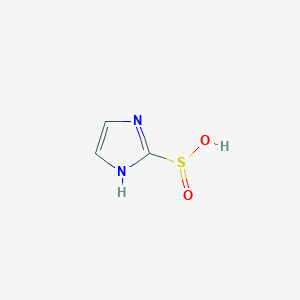





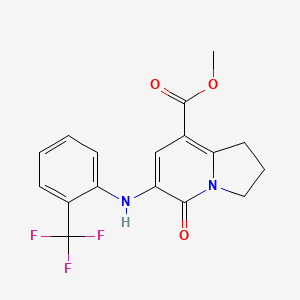
![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)

